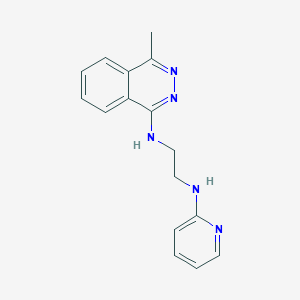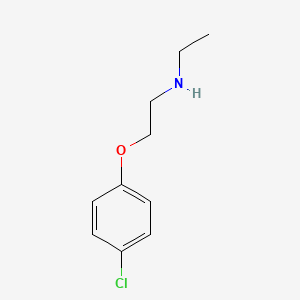
2-氯-4-(3-甲基-1,2,4-噁二唑-5-基)吡啶
描述
“2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a chemical compound with the empirical formula C8H6ClN3O and a molecular weight of 195.61 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .科学研究应用
抗癌评价
噁二唑衍生物,例如2-氯-4-(3-甲基-1,2,4-噁二唑-5-基)吡啶,已被评估其潜在的抗癌特性。 MTT 测定法,它测量活细胞中线粒体酶的活性,通常用于量化这些化合物抑制癌细胞生长的有效性 .
抗炎和镇痛活性
吲哚衍生物,在结构上与噁二唑有关,已显示出显著的抗炎和镇痛活性。 这表明噁二唑化合物可能也具有类似的生物潜力 .
亚磷酰化试剂
噁二唑衍生物可用作有机合成中的亚磷酰化试剂。 它们参与修饰其他化合物化学结构的反应,这对于开发新药和新材料至关重要 .
作物保护
新型噁二唑化合物的设计和合成是由保护作物免受各种病原体的需要驱动的。 这些化合物可以作为杀真菌剂、杀细菌剂或杀线虫剂,以确保作物植物的健康和生存 .
医药应用
除了抗癌特性之外,噁二唑还有广泛的医药应用。 它们已被用作血管扩张剂、抗惊厥药、抗糖尿病药,以及其他各种治疗目的 .
抗菌活性
一些噁二唑衍生物是专门针对其抗菌活性而合成的。 这些化合物可以抑制细菌的生长,使其成为新型抗生素药物的潜在候选者 .
作用机制
Target of Action
Compounds containing the 1,2,4-oxadiazole heterocycle, like 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been used as anti-infective agents, suggesting that they may affect pathways related to infection and immune response .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-infective activities, suggesting that they may have effects at the molecular and cellular levels that contribute to these activities .
安全和危害
未来方向
While specific future directions for “2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” are not mentioned in the search results, it’s clear that the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
生化分析
Biochemical Properties
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new therapeutic agents . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds.
Cellular Effects
The effects of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has been shown to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with metabolic enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine within cells and tissues are critical factors that determine its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can localize to specific cellular compartments, where it exerts its biological effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to metabolize and eliminate the compound.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with various biomolecules. The localization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOYEJYEUZJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650971 | |
| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-51-8 | |
| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)

![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)


![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)



